molecular formula C20H19ClN4O3 B2720087 3-(1-(2-(4-chlorophenoxy)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one CAS No. 2034518-66-4

3-(1-(2-(4-chlorophenoxy)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B2720087
CAS No.: 2034518-66-4
M. Wt: 398.85
InChI Key: DNLLLTDZYAOKEA-UHFFFAOYSA-N
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Description

3-(1-(2-(4-chlorophenoxy)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is a complex organic compound known for its potential applications in medicinal chemistry. This compound features a pyrido[2,3-d]pyrimidin-4(3H)-one core, which is a structure commonly explored for its biological activity, particularly in the development of pharmaceuticals targeting various diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(2-(4-chlorophenoxy)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one typically involves multiple steps:

    Formation of the pyrido[2,3-d]pyrimidin-4(3H)-one core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and formamide under high-temperature conditions.

    Introduction of the piperidin-4-yl group: This step involves the reaction of the pyrido[2,3-d]pyrimidin-4(3H)-one core with a piperidine derivative, often through a nucleophilic substitution reaction.

    Attachment of the 4-chlorophenoxyacetyl group: This final step can be accomplished by reacting the intermediate with 4-chlorophenoxyacetyl chloride in the presence of a base such as triethylamine to facilitate the acylation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the pyrido[2,3-d]pyrimidin-4(3H)-one core, potentially converting it to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents used under controlled conditions.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic aromatic substitution reactions.

Major Products

    Oxidation: N-oxide derivatives of the piperidine ring.

    Reduction: Hydroxyl derivatives of the pyrido[2,3-d]pyrimidin-4(3H)-one core.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-(1-(2-(4-chlorophenoxy)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases due to its ability to inhibit specific enzymes and signaling pathways.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as protein kinases, which play a crucial role in cell signaling and regulation.

    Chemical Biology: It serves as a tool compound to probe the function of various biological pathways and to validate potential drug targets.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules with desired biological activities.

Mechanism of Action

The mechanism of action of 3-(1-(2-(4-chlorophenoxy)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as protein kinases. By binding to the active site of these enzymes, the compound inhibits their activity, leading to the disruption of signaling pathways that are crucial for cell proliferation and survival. This inhibition can induce apoptosis in cancer cells and reduce inflammation in various disease models.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-carboxamide
  • 4-Amino-N-(4-chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide

Comparison

Compared to these similar compounds, 3-(1-(2-(4-chlorophenoxy)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is unique due to its specific structural features, such as the presence of the 4-chlorophenoxyacetyl group. This structural difference can influence its binding affinity and selectivity towards molecular targets, potentially leading to distinct biological activities and therapeutic applications.

Biological Activity

3-(1-(2-(4-chlorophenoxy)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one, with the CAS number 2034518-66-4, is a novel compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C20H19ClN4O3
  • Molecular Weight : 398.8 g/mol
  • Structure : The compound features a pyrido[2,3-d]pyrimidine core substituted with a piperidine and a 4-chlorophenoxyacetyl group.

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Key mechanisms include:

  • Enzyme Inhibition : The compound has been studied for its inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease, which are crucial in various physiological processes.
  • Antimicrobial Activity : Preliminary studies indicate moderate to strong antibacterial properties against certain strains of bacteria such as Salmonella typhi and Bacillus subtilis.

Pharmacological Effects

Research has demonstrated several pharmacological effects associated with this compound:

  • Antimicrobial Properties : In vitro studies have shown that the compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Escherichia coliWeak to Moderate
Staphylococcus aureusWeak
  • Enzyme Inhibition : The compound has shown promising results as an AChE inhibitor, which may have implications for treating neurodegenerative diseases.

Case Studies

  • Study on Antimicrobial Activity :
    A study conducted by Aziz-ur-Rehman et al. (2011) synthesized derivatives of compounds similar to this compound and evaluated their antibacterial properties. The results indicated that modifications in the piperidine structure significantly affected the antimicrobial efficacy.
  • AChE Inhibition Study :
    Research published in the Brazilian Journal of Pharmaceutical Sciences demonstrated that compounds with similar structural motifs exhibited significant AChE inhibition, suggesting potential therapeutic applications in Alzheimer's disease treatment.

Properties

IUPAC Name

3-[1-[2-(4-chlorophenoxy)acetyl]piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4O3/c21-14-3-5-16(6-4-14)28-12-18(26)24-10-7-15(8-11-24)25-13-23-19-17(20(25)27)2-1-9-22-19/h1-6,9,13,15H,7-8,10-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNLLLTDZYAOKEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C=NC3=C(C2=O)C=CC=N3)C(=O)COC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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